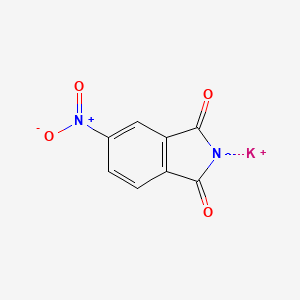
potassium;5-nitroisoindol-2-ide-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “potassium;5-nitroisoindol-2-ide-1,3-dione” is a chemical substance that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of potassium;5-nitroisoindol-2-ide-1,3-dione involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of specialized reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced technologies and equipment helps in optimizing the production process and reducing costs.
Análisis De Reacciones Químicas
Types of Reactions: potassium;5-nitroisoindol-2-ide-1,3-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.
Aplicaciones Científicas De Investigación
potassium;5-nitroisoindol-2-ide-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of potassium;5-nitroisoindol-2-ide-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand how the compound influences cellular processes.
Comparación Con Compuestos Similares
Similar Compounds: potassium;5-nitroisoindol-2-ide-1,3-dione is compared with other similar compounds to highlight its uniqueness. The similar compounds include those with comparable chemical structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These unique features make it valuable for specific applications and distinguish it from other similar compounds.
Propiedades
IUPAC Name |
potassium;5-nitroisoindol-2-ide-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4.K/c11-7-5-2-1-4(10(13)14)3-6(5)8(12)9-7;/h1-3H,(H,9,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEKMPDGTZDJDF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)[N-]C2=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)[N-]C2=O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3KN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-DI-Tert-butyl-3-(4-(trifluoromethyl)phenyl)benzo[D]oxazol-3-ium tetrafluoroborate](/img/structure/B8268955.png)
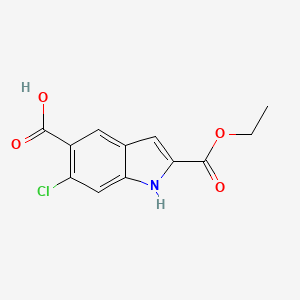
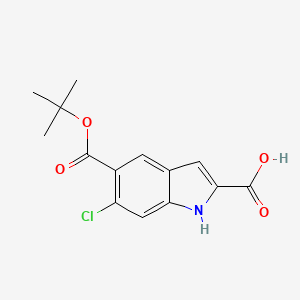
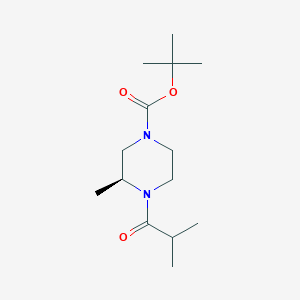
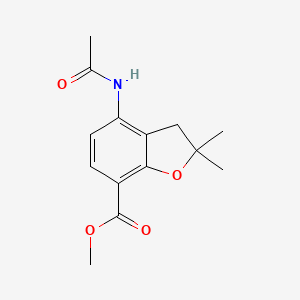
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone](/img/structure/B8268984.png)

![Ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B8269001.png)
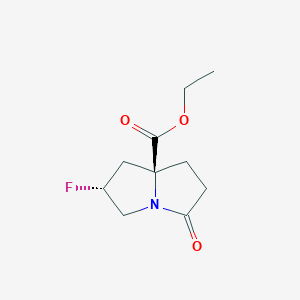
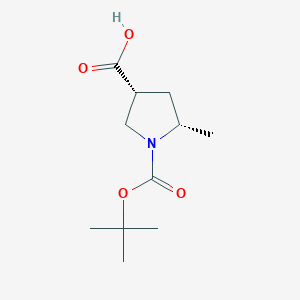
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine;hydrochloride](/img/structure/B8269037.png)
![4-isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B8269039.png)
